molecular formula C27H26N4O4S B2513643 2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-74-0

2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Número de catálogo: B2513643
Número CAS: 1115313-74-0
Peso molecular: 502.59
Clave InChI: ATFDIIQCZBVHNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4S and its molecular weight is 502.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C27H26N4O4SC_{27}H_{26}N_{4}O_{4}S with a molecular weight of 502.6 g/mol. The compound features a quinazoline core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC27H26N4O4S
Molecular Weight502.6 g/mol
CAS Number1115313-74-0

Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. Preliminary investigations suggest that compounds like this compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, structural analogs have shown promising results in reducing tumor growth in vitro and in vivo.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with disease progression. For instance, quinazolines are known to interact with phospholipase D (PLD), which plays a role in cancer cell signaling pathways. Inhibition of PLD has been linked to decreased cancer cell invasion and metastasis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various quinazoline derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. While specific data for this compound were not reported, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 40.2 μmol/mL against several pathogens .
  • Anticancer Activity : In an experimental model using human cancer cell lines, quinazoline derivatives were shown to induce apoptosis through caspase activation. The mechanism was linked to the inhibition of PLD activity, suggesting that similar effects might be expected from the compound under review .

Aplicaciones Científicas De Investigación

The compound 2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the scientific research applications of this compound, supported by data tables and documented case studies.

Chemical Properties and Structure

The molecular formula of this compound is C27H26N4O4SC_{27}H_{26}N_{4}O_{4}S, with a molecular weight of 502.6 g/mol. The compound features a complex structure that includes a quinazoline core, which is known for its pharmacological activities.

Structural Formula

The structural formula can be represented as follows:

Smiles CCCNC(=O)c1ccc2c(=O)n(CCc3ccccc3)c(SCc3cccc([N+](=O)[O])c3)nc2c1\text{Smiles }CCCNC(=O)c1ccc2c(=O)n(CCc3ccccc3)c(SCc3cccc([N+](=O)[O-])c3)nc2c1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a study examining the antimicrobial activity of synthesized quinazoline derivatives, it was found that certain compounds demonstrated promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showcasing the potential of these compounds as therapeutic agents against infections.

CompoundMIC (µg/mL)Target Pathogen
Compound A10S. aureus
Compound B20E. coli
Compound C15Pseudomonas aeruginosa

Anticancer Potential

The anticancer properties of quinazoline derivatives have been extensively studied, particularly their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF75Induction of apoptosis
PC38Inhibition of PI3K/Akt signaling pathway

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the side chains or functional groups can significantly impact biological activity.

Insights from SAR Studies

Recent studies have highlighted that the introduction of electron-withdrawing groups (such as nitro groups) enhances the antimicrobial and anticancer activities by increasing the compound's reactivity towards biological targets.

Propiedades

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-2-15-28-25(32)21-10-13-23-24(17-21)29-27(36-18-20-8-11-22(12-9-20)31(34)35)30(26(23)33)16-14-19-6-4-3-5-7-19/h3-13,17H,2,14-16,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFDIIQCZBVHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.